molecular formula C10H20O B8537034 3-Methyl-2-nonen-1-ol

3-Methyl-2-nonen-1-ol

Cat. No. B8537034
M. Wt: 156.26 g/mol
InChI Key: OOOOKZZBWQOKFP-UHFFFAOYSA-N
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Patent
US04168248

Procedure details

The 3-methyl-2-nonen-1-ol employed in the perfume compositions of this invention and as a reactant in the production of monocarboxylic acid esters of that alcohol is produced by employing 3-methyl-1-nonen-3-ol as the starting material. The starting alcohol is reacted in the absence of solvents with a monocarboxylic acid such as acetic acid together with sulfuric acid and maintained at a temperature of about 50° to 80° C. The progress of the reaction is followed by I.R. spectroscopy. Under these conditions there is dehydration of the tertiary alcohol, 3-methyl-1-nonen-3-ol to a hydrocarbon, allylic rearrangement of the tertiary alcohol to the primary alcohol, 3-methyl-2-nonen-1-ol and partial esterification with formation of a monocarboxylic acid ester of 3-methyl-2-nonen-1-ol. A solution of an alkali metal hydroxide, such as sodium hydroxide and a suitable solvent such as methanol is added to the reaction product and the solution refluxed for three to six hours to saponify the esters. The solvent is removed by distillation under a slight vacuum. The remaining reaction product is then washed successively with water, an alkali metal bicarbonate solution and water. Fractional distillation under vacuum is conducted to obtain a fraction containing the 3-methyl-2-nonen-1-ol. The fraction distilling at 10 mm and a temperature of 110°-111° C. is recovered and contains primarily the 3-methyl-2-nonen-1-ol. The corresponding saturated alcohol, 3-methylnonan-1-ol is produced by hydrogenation of the unsaturated alcohol 3-methyl-2-nonen-1-ol in the presence of Raney nickel or other suitable catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
monocarboxylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
monocarboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
monocarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])=[CH:3][CH2:4][OH:5].CC(O)(CCCCCC)C=C.S(=O)(=O)(O)O.[OH-].[Na+]>CO.C(O)(=O)C>[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:3][CH2:4][OH:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)(CCCCCC)O
Step Two
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)CCCCCC
Step Six
Name
monocarboxylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)CCCCCC
Step Eight
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)CCCCCC
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)CCCCCC
Step Twelve
Name
monocarboxylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)(CCCCCC)O
Step Fifteen
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monocarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step 16
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is produced
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature of about 50° to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for three to six hours
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under a slight vacuum
CUSTOM
Type
CUSTOM
Details
The remaining reaction product
WASH
Type
WASH
Details
is then washed successively with water
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a fraction
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 10 mm
CUSTOM
Type
CUSTOM
Details
a temperature of 110°-111° C. is recovered

Outcomes

Product
Name
Type
product
Smiles
CC(CCO)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.